
6,7-Dimethylquinazolin-4-amine
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Description
6,7-Dimethylquinazolin-4-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6,7-Dimethylquinazolin-4-amine derivatives as promising anticancer agents. A significant example is the discovery of the compound PVHD303, which demonstrated potent antiproliferative activity against human lung cancer cell lines and inhibited tumor growth in xenograft models. The mechanism of action involves disruption of microtubule formation, which is critical for cell division and tumor growth .
Case Study: PVHD303
- Target : Human lung cancer (A549 cell line)
- Mechanism : Microtubule disruption
- In Vivo Model : HCT116 human colon cancer xenograft
- Results : Dose-dependent inhibition of tumor growth
Antiviral Properties
This compound derivatives have shown potential against viral infections, particularly coronaviruses. A study synthesized a series of 4-anilino-6-aminoquinazoline derivatives that exhibited high inhibitory effects against MERS-CoV. The lead compound demonstrated an IC50 value of 0.157 μM with favorable selectivity and no observed cytotoxicity .
Case Study: Anti-MERS-CoV Activity
- Lead Compound : N4-(3-Chloro-4-fluorophenyl)-N-(3-methoxybenzyl)quinazoline-4,6-diamine
- IC50 : 0.157 μM
- Selectivity Index : 25
- Observation : No cytotoxicity
Antimicrobial Applications
The antimicrobial properties of this compound derivatives have been investigated against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds showed significant activity, indicating their potential as future antibacterial agents .
Data Table: Antimicrobial Activity
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 6d | Mycobacterium smegmatis | 6.25 µg/mL |
Compound 9c | Pseudomonas aeruginosa | 12.5 µg/mL |
Neurological Applications
Research has indicated that certain quinazoline derivatives can penetrate the blood-brain barrier effectively, making them suitable candidates for treating neurological disorders. For instance, N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with high brain penetration capabilities .
Case Study: Neurological Activity
- Compound : N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine
- Activity : Apoptosis induction
- Blood-Brain Barrier Penetration : High efficacy
Enzyme Inhibition
This compound has been identified as an inhibitor of histone demethylases, which are involved in epigenetic regulation and have implications in cancer therapy and other diseases . The binding affinity and structural interactions have been characterized to facilitate drug design.
Data Table: Enzyme Inhibition
Compound | Target Enzyme | Binding Affinity (Kd) |
---|---|---|
MC3767 | LSD1/KDM1A | Not specified |
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6,7-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3/c1-6-3-8-9(4-7(6)2)12-5-13-10(8)11/h3-5H,1-2H3,(H2,11,12,13) |
InChI Key |
NJQVHQYXLKASKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.